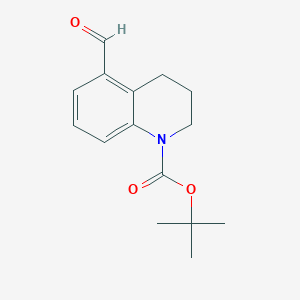

tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

tert-butyl 5-formyl-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-5-7-12-11(10-17)6-4-8-13(12)16/h4,6,8,10H,5,7,9H2,1-3H3 |

InChI Key |

RECAIMHMISGPEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C=O |

Origin of Product |

United States |

Biological Activity

Tert-butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the quinoline family. Its unique molecular structure, characterized by the presence of a tert-butyl group, a formyl group, and a dihydroquinoline core, contributes to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C15H19NO3

- Molecular Weight : 261.32 g/mol

- CAS Number : 1030848-30-6

The compound's structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that related compounds in this class can inhibit cancer cell growth through mechanisms including:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

For instance, compounds structurally similar to tert-butyl 5-formyl-3,4-dihydroquinoline have been documented to interact with biological targets involved in cancer progression, suggesting potential for therapeutic applications in oncology .

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes and Receptors : The formyl group may engage in covalent bonding with nucleophilic sites on proteins, while the quinoline core could participate in π-π interactions with aromatic residues in biological macromolecules.

- Modulation of Cellular Signaling Pathways : This interaction may influence pathways related to cell proliferation and survival, contributing to its anticancer effects.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | Similar quinoline structure | Different position of formyl group | Anticancer activity |

| Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate | Pyridine instead of quinoline | Potentially different biological activity | Antimicrobial properties |

| 6-Methyl-3,4-dihydroquinoline | Lacks carboxylic acid functionality | Simpler structure without ester or formyl groups | Varies based on modifications |

This table illustrates how variations in functional groups can influence biological activities and synthetic utility.

Case Studies

Several studies have explored the biological activity of related compounds. For instance:

- Study on Anticancer Activity : A study demonstrated that derivatives of dihydroquinoline exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and modulation of cell signaling pathways .

- Antimicrobial Activity Investigation : Another research effort highlighted the potential antimicrobial properties of quinoline derivatives, suggesting that modifications to the core structure can enhance efficacy against bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl carbamate-protected dihydroquinoline scaffold is widely modified to explore substituent effects on reactivity, stereoselectivity, and biological activity. Below is a detailed comparison with key analogs:

Substituent Position and Functional Group Variations

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

- Substituent : Methyl group at position 5.

- Synthesis : Direct alkylation or via intermediates like tert-butyl 5-bromo derivatives.

- Applications: Less reactive than the formyl analog but useful for hydrophobic interactions in drug design.

tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (127a)

- Substituent : Bromine at position 5.

- Synthesis: Electrophilic bromination of the parent dihydroquinoline.

- Applications: Acts as a precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira). In , it reacted with benzophenone hydrazone under palladium catalysis to form hydrazine derivatives, a pathway less feasible with the formyl analog due to competing reactivity .

tert-Butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

- Substituent : Hydroxyl group at position 5 (CAS 497068-73-2).

- Synthesis : Hydroxylation or deprotection of protected intermediates.

- Applications : The hydroxyl group enables hydrogen bonding and further oxidation to ketones, contrasting with the formyl group’s electrophilic nature .

tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h)

- Substituents : Chloro (position 6), fluoro (position 3), and 4-oxo groups.

- Synthesis : Halogenation and fluorination steps followed by oxidation.

- Applications: The 4-oxo group facilitates asymmetric transfer hydrogenation, as demonstrated in , yielding enantioenriched dihydroquinolinols. The formyl analog’s lack of a ketone limits this application but offers alternative reactivity .

tert-Butyl (S)-6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate (3j)

- Substituent : A bulky, chiral pentenyl-pyrrolidine group at position 6.

- Synthesis : Palladium-catalyzed coupling of allyl acetates with amines.

- Applications : Demonstrated high enantiomeric excess (92% ee) in , highlighting its utility in asymmetric synthesis. The formyl analog’s smaller substituent may limit steric control but enhances electrophilic reactivity .

Comparative Data Table

Q & A

Q. What are the key synthetic routes for tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate?

The synthesis typically involves a multi-step approach:

- Cyclization : Condensation of aniline derivatives with aldehydes to form the dihydroquinoline core .

- Esterification : Introduction of the tert-butyl group via reaction with tert-butyl alcohol using acid catalysts (e.g., HCl or H₂SO₄) or coupling agents like DCC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly employed to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with DEPT experiments distinguishing CH₃, CH₂, and CH groups. For example, the formyl proton appears as a singlet near δ 9.8–10.0 ppm .

- HRMS : Validates molecular weight (calc. 261.32 g/mol) and detects impurities .

- FTIR : Identifies carbonyl stretches (C=O of tert-butyl ester at ~1730 cm⁻¹; formyl C=O at ~1700 cm⁻¹) .

Q. How does the tert-butyl group influence stability and reactivity?

The tert-butyl ester enhances steric protection, resisting hydrolysis under mild acidic/basic conditions. However, prolonged exposure to strong acids (e.g., HCl, reflux) cleaves the ester to yield the carboxylic acid derivative .

Q. What are common impurities during synthesis, and how are they removed?

- Byproducts : Unreacted starting materials or intermediates (e.g., dihydroquinoline without the formyl group).

- Resolution : Gradient elution in column chromatography (hexane:acetone or ethyl acetate) effectively separates impurities .

Advanced Research Questions

Q. How can conflicting spectroscopic data between dihydroquinoline derivatives be resolved?

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., tert-butyl 6-bromo-3,4-dihydroquinoline derivatives ).

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals, particularly for formyl and tert-butyl groups .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if crystals are obtainable .

Q. What strategies optimize the esterification step for higher yields?

- Catalyst Screening : Replace DCC with DMAP/Boc₂O for milder conditions and reduced side reactions .

- Reaction Monitoring : Use TLC or LC-MS to track ester formation and adjust reaction time (typically 12–24 hours) .

Q. How can the formyl group be modified to enhance bioactivity?

- Reductive Amination : React with primary amines to form Schiff bases, followed by NaBH₄ reduction to secondary amines .

- Nucleophilic Addition : Grignard reagents add to the formyl group, yielding alcohol derivatives for SAR studies .

- Oxidation/Reduction : Convert the formyl group to carboxylic acid (KMnO₄) or hydroxymethyl (NaBH₄) for polarity modulation .

Q. What computational methods validate target interactions in drug discovery?

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonds between the formyl group and catalytic residues .

- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (AMBER or GROMACS) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.